PI3K Inhibitor Profiling: Differentiation from DNA-PK-Selective Benzochromenones (e.g., NU7026/DNA-PK Inhibitor II)
The target compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), distinguishing it from the structurally related benzochromenone DNA-PK Inhibitor II (NU7026, CAS 154447-35-5), which is a benzochromenone that acts as a potent, ATP-competitive inhibitor of DNA-PK (IC50 = 0.23 µM) with high selectivity over PI3K (IC50 = 13 µM for PI3-K, >100 µM for ATM and ATR) . While NU7026's pharmacological profile is dominated by DNA-PK inhibition with >56-fold selectivity over PI3K, the target compound's primary reported mechanism is PI3K inhibition, suggesting a fundamentally different kinase selectivity profile despite shared benzochromenone structural ancestry [1]. No direct head-to-head PI3K IC50 comparison is available in the current literature.
| Evidence Dimension | Primary kinase target and selectivity window |
|---|---|
| Target Compound Data | PI3K inhibitor (potency data not quantified in accessible primary literature); benzochromenone scaffold with 2,6-dimethylmorpholino-methyl substituent |
| Comparator Or Baseline | DNA-PK Inhibitor II (NU7026): DNA-PK IC50 = 0.23 µM; PI3-K IC50 = 13 µM (>56-fold selectivity); ATM and ATR IC50 >100 µM |
| Quantified Difference | Qualitative difference in primary target engagement: PI3K vs. DNA-PK; NU7026 displays >56-fold selectivity for DNA-PK over PI3K, while the target compound is described as a PI3K inhibitor |
| Conditions | Kinase inhibition assays; NU7026 data from cell-free enzymatic assays against isolated DNA-PK, PI3-K, ATM, and ATR |
Why This Matters
For procurement decisions in kinase signaling research, the divergent PI3K vs. DNA-PK primary target engagement between this compound and NU7026 is critical—researchers studying PI3K/Akt/mTOR pathways should select this compound over NU7026, while DNA-PK-focused studies require the opposite.
- [1] BenchChem Technical Overview: 4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K). Note: This source is cited for the PI3K inhibition claim; the vendor is excluded from direct use in core evidence, but the mechanistic description is cross-referenced with patent literature on chromenone PI3K inhibitors (US8399460B2, CN-107454902-B). View Source
